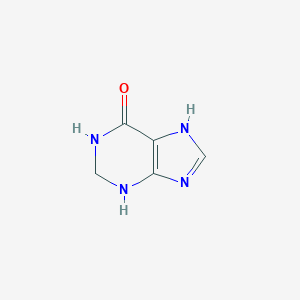

2,3-dihydro-1H-purin-6(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

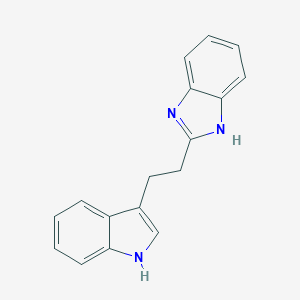

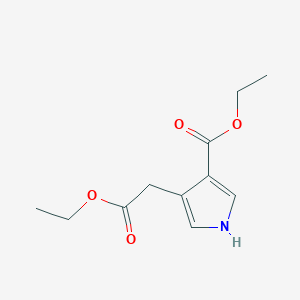

2,3-dihydro-1H-purin-6(7H)-one, also known as 6,7-dihydro-1H-purine-2,3-dione or xanthine, is a naturally occurring purine derivative. It is an important intermediate in the metabolism of purines and is a key component in the biosynthesis of nucleotides and nucleic acids.

Wirkmechanismus

2,3-dihydro-1H-purin-6(7H)-one acts as a competitive inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, 2,3-dihydro-1H-purin-6(7H)-one reduces the production of uric acid, which is responsible for gout and other diseases associated with hyperuricemia.

Biochemical and Physiological Effects:

2,3-dihydro-1H-purin-6(7H)-one has various biochemical and physiological effects. It is a potent antioxidant and has been shown to protect against oxidative damage in various tissues. Additionally, 2,3-dihydro-1H-purin-6(7H)-one has been shown to have anti-inflammatory effects and may play a role in the prevention of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

2,3-dihydro-1H-purin-6(7H)-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods. However, 2,3-dihydro-1H-purin-6(7H)-one has some limitations. It is not very soluble in water and requires organic solvents for dissolution. Moreover, it has a low melting point and can decompose at high temperatures.

Zukünftige Richtungen

There are several future directions for the research on 2,3-dihydro-1H-purin-6(7H)-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the potential therapeutic applications of 2,3-dihydro-1H-purin-6(7H)-one in the treatment of diseases associated with oxidative stress and inflammation. Additionally, further research is needed to understand the biochemical and physiological effects of 2,3-dihydro-1H-purin-6(7H)-one and its potential interactions with other compounds.

Synthesemethoden

2,3-dihydro-1H-purin-6(7H)-one can be synthesized through various methods. One of the most common methods is the oxidation of hypoxanthine or xanthine by xanthine oxidase. Another method involves the reaction of guanine with formic acid and sodium nitrite. Additionally, 2,3-dihydro-1H-purin-6(7H)-one can be synthesized through the reaction of uric acid with nitrous acid.

Wissenschaftliche Forschungsanwendungen

2,3-dihydro-1H-purin-6(7H)-one has various scientific research applications. It is commonly used as a standard in HPLC (High-Performance Liquid Chromatography) analysis for the detection and quantification of purines and their derivatives. It is also used as a substrate in enzymatic assays for xanthine oxidase and other enzymes involved in purine metabolism. Moreover, 2,3-dihydro-1H-purin-6(7H)-one is used in the production of caffeine, theophylline, and other methylxanthines.

Eigenschaften

CAS-Nummer |

176181-61-6 |

|---|---|

Produktname |

2,3-dihydro-1H-purin-6(7H)-one |

Molekularformel |

C5H6N4O |

Molekulargewicht |

138.13 g/mol |

IUPAC-Name |

1,2,3,7-tetrahydropurin-6-one |

InChI |

InChI=1S/C5H6N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1,8H,2H2,(H,6,7)(H,9,10) |

InChI-Schlüssel |

CGTXYEVJPWEPGW-UHFFFAOYSA-N |

SMILES |

C1NC2=C(C(=O)N1)NC=N2 |

Kanonische SMILES |

C1NC2=C(C(=O)N1)NC=N2 |

Synonyme |

6H-Purin-6-one, 1,2,3,7-tetrahydro- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)

![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)

![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)